1,2-Bis(benzyloxy)anthraquinone
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Overview
Description
1,2-Bis(benzyloxy)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly used in dyes, pigments, and as intermediates in organic synthesis. The compound’s structure consists of an anthraquinone core with two benzyloxy groups attached at the 1 and 2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(benzyloxy)anthraquinone can be synthesized through various methods. One common approach involves the [2 + 2 + 2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with terminal and internal alkynes in the presence of iridium catalysts such as [Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene) combined with bis(diphenylphosphino)ethane (DPPE). This method yields anthraquinones in 42% to 93% yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(benzyloxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthraquinone core typically yields quinones, while reduction results in hydroquinones.
Scientific Research Applications
1,2-Bis(benzyloxy)anthraquinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It is used in the production of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(benzyloxy)anthraquinone involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits the activity of topoisomerases, enzymes essential for DNA replication . These interactions lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione: This compound has similar structural features and exhibits high cytotoxicity against cancer cells.
Bis-anthraquinone derivatives: These compounds have been synthesized and evaluated for their antitumor activity.
Uniqueness
1,2-Bis(benzyloxy)anthraquinone is unique due to its specific substitution pattern on the anthraquinone core. This unique structure allows it to interact differently with biological molecules compared to other anthraquinone derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H20O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
1,2-bis(phenylmethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O4/c29-26-21-13-7-8-14-22(21)27(30)25-23(26)15-16-24(31-17-19-9-3-1-4-10-19)28(25)32-18-20-11-5-2-6-12-20/h1-16H,17-18H2 |
InChI Key |
OHVGJUARQUYMQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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